2-(2-Fluoro-5-methoxycarbonylphenyl)nicotinic acid
Overview
Description
2-(2-Fluoro-5-methoxycarbonylphenyl)nicotinic acid is an organic compound with the molecular formula C14H10FNO4. It is a derivative of nicotinic acid, featuring a fluoro and methoxycarbonyl group attached to the phenyl ring. This compound is primarily used in research and development, particularly in the field of pharmaceuticals .
Preparation Methods
The synthesis of 2-(2-Fluoro-5-methoxycarbonylphenyl)nicotinic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 2-fluoro-5-methoxycarbonylbenzene.
Nitration: The benzene ring undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Coupling Reaction: The amine group is coupled with nicotinic acid under specific conditions to form the final product.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .
Chemical Reactions Analysis
2-(2-Fluoro-5-methoxycarbonylphenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-Fluoro-5-methoxycarbonylphenyl)nicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-5-methoxycarbonylphenyl)nicotinic acid involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate inflammatory and microbial processes .
Comparison with Similar Compounds
Similar compounds to 2-(2-Fluoro-5-methoxycarbonylphenyl)nicotinic acid include:
2-Fluoro-5-methoxycarbonylphenylboronic acid: Shares the fluoro and methoxycarbonyl groups but differs in the boronic acid moiety.
Nicotinic acid derivatives: Various derivatives with different substituents on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-(2-fluoro-5-methoxycarbonylphenyl)pyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-20-14(19)8-4-5-11(15)10(7-8)12-9(13(17)18)3-2-6-16-12/h2-7H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDYRLDRVPXBIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C2=C(C=CC=N2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40688109 | |
Record name | 2-[2-Fluoro-5-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40688109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261946-49-9 | |
Record name | 3-Pyridinecarboxylic acid, 2-[2-fluoro-5-(methoxycarbonyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261946-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[2-Fluoro-5-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40688109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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